REACTION_SMILES
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[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[Cl:17][c:18]1[cH:19][c:20]([C:25](=[O:22])[O:26][OH:27])[cH:21][cH:23][cH:24]1.[Cl:40][CH2:41][Cl:42].[N:1]1([C:7](=[O:8])[O:9][CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:2][CH2:3][CH:4]=[CH:5][CH2:6]1>>[N:1]1([C:7](=[O:8])[O:9][CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:2][CH2:3][CH:4]2[CH:5]([CH2:6]1)[O:22]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CC=CCC1
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)N1CCC2OC2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |